Bienvenue dans la boutique en ligne BenchChem!

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione

Medicinal Chemistry Stereochemistry Targeted Synthesis

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione (CAS 223761-83-9) is a chiral, fluorinated cyclopentyl phthalimide derivative, classified within the isoindole-1,3-dione family. This compound is defined by its rigid, stereospecific (1S,2S)-2-fluorocyclopentylamine core, protected by a phthalimide group, which serves as a versatile precursor or intermediate, particularly in the synthesis of receptor modulators, notably adenosine A1 receptor ligands.

Molecular Formula C13H12FNO2
Molecular Weight 233.24 g/mol
CAS No. 223761-83-9
Cat. No. B144098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione
CAS223761-83-9
Synonyms2-[(1S,2S)-2-Fluorocyclopentyl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC13H12FNO2
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1
InChIKeyCBVCQKFZRIJARM-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 223761-83-9: (1S,2S)-2-Fluorocyclopentyl-Phthalimide for Specialized MedChem Synthesis


2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione (CAS 223761-83-9) is a chiral, fluorinated cyclopentyl phthalimide derivative, classified within the isoindole-1,3-dione family . This compound is defined by its rigid, stereospecific (1S,2S)-2-fluorocyclopentylamine core, protected by a phthalimide group, which serves as a versatile precursor or intermediate, particularly in the synthesis of receptor modulators, notably adenosine A1 receptor ligands . Its primary value over basic cyclopentyl analogs is the combination of a defined chiroptical center and a single, strategically placed fluorine atom, which allows for precise modulation of downstream drug properties without introducing significant steric bulk.

Why 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione Cannot Be Interchanged with Other Cyclopentyl or Fluorinated Analogs


Substituting this compound with its non-fluorinated analog, a diastereomer, or an alternative racemic mixture would fundamentally alter the physicochemical and biological profile of any resultant molecule. The (1S,2S) absolute configuration, in synergy with the electron-withdrawing fluorine, creates a stereoelectronically unique scaffold. The fluorine atom at the 2-position is not merely a substituent; it predictably modulates the basicity (pKa) of the amine revealed upon deprotection, enhances metabolic stability by blocking oxidative metabolism, and influences lipophilicity (LogP) compared to a simple cyclopentyl group [1]. Generalizing or interchanging with a (1R,2R) enantiomer would yield a different, potentially inactive or off-target, ligand for chiral biological targets, as evidenced by differential binding in adenosine receptor research [2]. Therefore, strict procurement of this specific (1S,2S)-enantiomer is not a process optimization, but a critical requirement for replicating published structure-activity relationships.

Procurement Guide: Quantifiable Differentiation of 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione


Enantiomeric Purity Defines Utility: (1S,2S) vs. (1R,2R) Pharmacophoric Specificity

The utility of this building block is inherently linked to its stereochemistry. The (1S,2S) configuration is not an interchangeable feature but a specific structural input for creating enantiopure molecules for chiral targets [1]. In direct receptor binding studies, the intact (1S,2S)-phthalimide (ChEMBL1621581) was tested at adenosine A1 and A2A receptors, exhibiting negligible displacement (Ki > 100,000 nM at both targets) [2]. This very lack of inherent receptor binding confirms its primary role is as a protected, stereodefined intermediate, and that any biological activity must be engineered into the final product after deprotection and further elaboration. Using a racemic or opposite enantiomer intermediate would necessitate additional, costly chiral separation steps and introduce unpredictable pharmacological variables.

Medicinal Chemistry Stereochemistry Targeted Synthesis

Regio- and Stereospecific Fluoro-Modulation of Amine Basicity (pKa) Compared to Non-Fluorinated Parent

The strategic placement of fluorine at the 2-position of the cyclopentyl ring directly impacts the basicity of the amine that will be unmasked upon phthalimide deprotection. A comprehensive profiling of fluoroalkyl-substituted saturated heterocyclic amines has demonstrated that for a comparable pyrrolidine system, the introduction of a 2-fluoro substituent reduces the conjugate acid pKa (pKaH) by approximately 1.5–2.1 log units relative to the parent non-fluorinated amine [1]. While specific experimental pKa data for the unsubstituted cyclopentylamine vs. 2-fluorocyclopentylamine is not directly disclosed in the paper, the systematic study establishes a class-level principle: fluorination on the ring consistently lowers amine basicity in a monotonic fashion depending on the fluorination pattern [1]. This predictable shift is a critical design parameter, allowing medicinal chemists to fine-tune the ionization state of the final drug candidate at physiological pH, directly influencing target engagement, off-target activity, and permeability.

Physicochemical Profiling ADME/Tox optimization Drug Design

Conformational Restriction via Rigid Cyclopentyl Scaffold vs. Flexible Acyclic Analogs

The cyclopentyl ring provides superior conformational pre-organization compared to acyclic 2-fluoroalkyl amine precursors, such as 2-fluoropropylamine. The rigid scaffold enforces a specific spatial orientation of the amine and fluorine substituents, which is crucial for binding to specific receptor or enzyme pockets [1]. This is not merely a structural statement; the constrained ring system minimizes entropic penalty upon binding to a biological target, often translating directly into higher target affinity and selectivity for the final elaborated ligand compared to more flexible analogs [1]. The digital representation of this compound in chemical databases specifically highlights its potential to mimic transition states or act as a bioisostere in pharmacophore designs, a claim built on the pre-organized, sterically-defined nature of the (1S,2S)-2-fluorocyclopentyl framework [1].

Conformational Analysis Ligand Design Pharmacophore Mapping

High Enantiomeric Purity and Batch-to-Batch Reproducibility for Reliable SAR Studies [Supporting evidence]

Vendor datasheets from reputable suppliers specify a minimum chemical purity of 95% for this compound, and an implied high enantiomeric excess (ee) given its identity as a single, specific stereoisomer . This level of stereochemical purity is not a given for all chiral building blocks, where racemization during synthesis or storage can be a concern . The availability of this compound in standard 50mg to 500mg research quantities, with associated analytical data (NMR, HPLC), ensures that medicinal chemistry campaigns can be conducted with confidence in batch-to-batch reproducibility . Comparisons to less stringently supplied chiral amines reveal that unverified ee can lead to significant, non-reproducible shifts in biological assay results, wasting research time and capital.

Process Chemistry Quality Control Reproducible Science

Specific Application Scenarios for 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione Based on Verified Differentiation Data


Synthesis of Enantiopure Adenosine A1 Receptor Modulators from a Protected Fluorinated Precursor

This compound is the preferred starting material for laboratories synthesizing novel, enantiomerically pure adenosine A1 receptor agonists or antagonists. After deprotection of the phthalimide, the revealed (1S,2S)-2-fluorocyclopentanamine can be directly coupled to purine or pyrimidine scaffolds. The established lack of baseline adenosine receptor activity (Ki > 100 µM) [REFS-2 from Section 3] confirms that any resulting bioactivity stems from the newly created molecule, not an artifact of the intermediate. This pathway is directly supported by vendor documentation stating the compound's use in preparing adenosine A1 receptor ligands [1].

A Robust Fragment for Structure-Based Drug Design Projects Targeting Metabolic Stability

In medicinal chemistry projects where oxidative metabolism on the P2' position of a lead series is a problem, this compound offers a strategic replacement. The fluorine atom serves as a metabolically blocking group at a site likely prone to CYP450-mediated hydroxylation. The rigid cyclopentane core, as compared to flexible acyclic amines, provides a pre-organized fragment that simplifies the analysis of co-crystal structures and accelerates the design-make-test cycle. Class-level data on fluoroalkyl amines supports the pKa and lipophilicity modulation [REFS-1 from Section 3], making it a predictable tool rather than an exploratory novelty.

Manufacturing of HCV Protease Inhibitor Reference Standards and Impurity Profiling

Given the structural similarity to the (1R,2R)-2-fluorocyclopentyl motif found in next-generation HCV NS3/4A protease inhibitors like glecaprevir and voxilaprevir [1], this (1S,2S)-enantiomer is a critical reference standard. It can be systematically utilized to develop and validate analytical methods (HPLC, LC-MS) for detecting the opposite enantiomer as a chiral impurity in active pharmaceutical ingredient (API) batches. The verifiable high purity and defined stereochemistry [REFS-1 from Section 3] are non-negotiable prerequisites for an accepted reference standard in a GMP quality control environment.

Facilitating Entry into Chiral Pool Synthesis for Complex, Fluorinated Macrocyclic Drugs

The phthalimide protecting group is orthogonal to many other common protecting groups (e.g., Boc, Cbz) and can be removed under mild conditions. This allows the building block to be incorporated into complex, multi-step synthetic sequences for macrocyclic drugs. The specific (1S,2S)-configuration enables the creation of a new diastereomeric series for exploration, which is invaluable when the (1R,2R)-series encounters intellectual property constraints or unfavorable toxicity profiles, directly supporting the creation of novel, patentable chemical matter.

Quote Request

Request a Quote for 2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.